molecular formula C16H17NO5S B6412255 4-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% CAS No. 1261914-28-6

4-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95%

Cat. No. B6412255
CAS RN: 1261914-28-6
M. Wt: 335.4 g/mol
InChI Key: IIJQHOHRJYPZCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid (4-DMAPA) is an organic compound that is used in a variety of scientific applications. It is a white powder that is soluble in water and alcohol. 4-DMAPA is a useful reagent that can be used in a range of laboratory experiments, and it has been extensively studied in the scientific literature.

Scientific Research Applications

4-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as the synthesis of 4-hydroxy-N,N-dimethylsulfamoylbenzoic acid. 4-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% has also been used in the synthesis of pharmaceuticals, such as the synthesis of the anticonvulsant drug, phenytoin. Additionally, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% has been used in the synthesis of other organic compounds, such as the synthesis of 4-chloro-N,N-dimethylsulfamoylbenzoic acid.

Mechanism of Action

4-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% is a potent inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9). CYP2C9 is an important enzyme involved in the metabolism of drugs and other xenobiotics. 4-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% binds to the active site of CYP2C9 and inhibits its activity. This inhibition of CYP2C9 can lead to changes in the metabolism of drugs and other xenobiotics, and can potentially lead to adverse effects.
Biochemical and Physiological Effects
In addition to its inhibition of CYP2C9, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% has been shown to have a variety of other biochemical and physiological effects. 4-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% has been shown to be an inhibitor of the enzyme cyclooxygenase-2 (COX-2). 4-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% has also been shown to be a potent inhibitor of the enzyme dihydrofolate reductase (DHFR). Additionally, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% has been shown to have anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

4-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% is a useful reagent for laboratory experiments. It is relatively easy to synthesize, and is available commercially. Additionally, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% is soluble in water and alcohol, making it easy to work with in the laboratory. However, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% is a potent inhibitor of CYP2C9, and can potentially lead to adverse effects. Therefore, it is important to use caution when working with this compound.

Future Directions

There are a number of potential future directions for research into 4-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95%. Further research into the biochemical and physiological effects of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% could lead to new applications for this compound. Additionally, further research into the mechanism of action of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% could lead to potential new therapeutic targets. Additionally, further research into the synthesis of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% could lead to more efficient and cost-effective ways to synthesize this compound. Finally, further research into the safety and toxicity of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% could lead to better understanding of its potential risks and benefits.

Synthesis Methods

4-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% is synthesized via a two-step process. The first step involves the reaction of 4-methoxybenzoic acid with N,N-dimethylsulfamoyl chloride in the presence of a base, such as potassium carbonate. The second step is the addition of 4-chloro-N,N-dimethylsulfamoylbenzoic acid to a solution of 4-methoxybenzoic acid in the presence of a base. The reaction yields 4-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% as a white powder.

properties

IUPAC Name

4-[4-(dimethylsulfamoyl)phenyl]-2-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-17(2)23(20,21)13-7-4-11(5-8-13)12-6-9-14(16(18)19)15(10-12)22-3/h4-10H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJQHOHRJYPZCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid

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